molecular formula C21H24N2O6S B3002483 diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921092-80-0

diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B3002483
CAS RN: 921092-80-0
M. Wt: 432.49
InChI Key: JRBZRKPZPPNFHN-UHFFFAOYSA-N
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Description

The compound of interest, diethyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is a derivative of thienopyridine, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential pharmaceutical applications. The methoxy group and the benzamido substituent on the thienopyridine core suggest modifications that could impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related thienopyridine derivatives has been reported in the literature. For instance, a one-pot synthesis method for ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates has been described, which involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is characterized by the presence of a thieno[2,3-b]pyridine moiety, which is typically planar, as observed in the crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate . The planarity of the core structure can influence the molecule's stacking and intermolecular interactions, which are important for its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Thienopyridine derivatives are versatile scaffolds for further chemical modifications. For example, diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate has been used as a starting material for constructing novel heterocyclic systems such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused triazolo and thiadiazolo derivatives . This demonstrates the reactivity of the thienopyridine ring system towards various nucleophilic and electrophilic reagents, enabling the synthesis of a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure and substituents. Methoxy-substituted diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates have been shown to crystallize with hydrogen-bonding networks, which can affect their solubility, melting points, and stability . The presence of electron-donating methoxy groups and electron-withdrawing carboxylate esters can also impact the acidity, basicity, and overall reactivity of the molecule.

properties

IUPAC Name

diethyl 2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-4-28-20(25)17-15-10-11-23(21(26)29-5-2)12-16(15)30-19(17)22-18(24)13-6-8-14(27-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBZRKPZPPNFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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